molecular formula C17H14O6 B126560 Pisatin CAS No. 20186-22-5

Pisatin

Cat. No. B126560
CAS RN: 20186-22-5
M. Wt: 314.29 g/mol
InChI Key: LZMRDTLRSDRUSU-DLBZAZTESA-N
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Description

Pisatin is an antifungal compound produced by Pisum sativum L. (garden pea) when infected with various parasitic organisms or treated with certain chemicals[]. It is an isoflavonoid derivative and part of the pterocarpan family, known to be the first chemically identified phytoalexin[]. Pisatin plays a crucial role in the plant's defense mechanism against non-pathogenic fungal attacks[].

Synthesis Analysis

The biosynthesis of pisatin involves several precursors and enzymatic reactions. Acetate and cinnamic acid have been implicated as precursors in pisatin synthesis[]. The process includes the conversion of l-phenylalanine to cinnamic acid, which is then incorporated into pisatin[]. The biosynthesis pathway also involves chiral intermediates such as (-)-sophorol and (-)-DMDI, which have an opposite C-3 absolute configuration to that found at C-6a in (+)-pisatin[]. Enzymes like isoflavone reductase (IFR), sophorol reductase (SOR), and hydroxymaackiain-3-O-methyltransferase (HMM) are involved in the conversion of these intermediates to (+)-pisatin[]. The final step in pisatin biosynthesis is believed to be the methylation of (+)6a-hydroxymaackiain (HMK)[].

Molecular Structure Analysis

The molecular structure of pisatin has been determined through crystallography. It is a lipophilic substance with the molecular formula C17H14O6. The crystal and molecular structure of pisatin monohydrate has been solved, showing that pisatin molecules are linked into infinite spirals extending along the b-axis of the crystal lattice through hydrogen bonds involving the water and pisatin molecules["]. The molecular conformation of pisatin is similar to that of phaseollin, another phytoalexin["].

Chemical Reactions Analysis

Pisatin can be synthesized in pea tissues treated with aqueous CuCl2, and the induction process can be altered by supplying (-)-maackiain, leading to the production of (-)-pisatin[]. The enzyme S-Adenosyl-l-methionine:6a-Hydroxymaackiain 3-O-Methyltransferase from Pisum sativum catalyzes the methylation of the 3-hydroxyl group of (+)6a-hydroxymaackiain to form pisatin[]. The enzyme prefers the (+) over the (-) stereoisomer of HMK and other pterocarpans[].

Physical and Chemical Properties Analysis

Pisatin is a substance with antifungal activity, and its physical properties include being lipophilic[]. The induction of pisatin synthesis can be initiated by various drugs, which also enhance the level of phenylalanine ammonia lyase (PAL) activity, a key enzyme in the phenylpropanoid pathway leading to pisatin synthesis[]. Pisatin's antifungal properties make it a critical component of the plant's defense system[].
Pisatin is a complex molecule with a significant role in plant defense. Its synthesis involves multiple steps and enzymes, and its molecular structure has been well-characterized. The chemical reactions leading to its formation and the physical and chemical properties that contribute to its biological activity have been extensively studied, providing a comprehensive understanding of this important phytoalexin.

Common Problem

Some frequently asked questions about Pisatin

What is the main use of pisatin?
Pisatin, a substance found in garden peas, is responsible for their resistance to non-pathogenic fungi, offering potential for agricultural applications[].
What are the chemical properties of pisatin?
Some of the physical and chemical properties of Pisatin include: the molecular formula is C17H14O6, the crystal is colorless, and the melting point is 72°C;  in ethanol, the Pisatin solution has a characteristic ultraviolet absorption spectrum, with the maximum absorption wavelengths of 286 nm and 309 nm respectively;  at 23° The solubility of Pisatin in water is 0.03 mg/ml[].
What are the application fields of pisatin?
Pisatin is an indicator of plant defense response and is the main plant defense substance in pea. In addition to having powerful antifungal properties, the presence of Pisatin is a valuable indicator of plant defense responses. Pisatin can be quantified by a variety of methods, ranging from classical organic chemistry to mass spectrometry[].

Research Directions

Understanding the role of Pisatin in plant resistance to fungal pathogens

Pisatin is believed to be a substance responsible for resistance in the garden pea (Pisum sativum L.) against non-pathogenic  fungi.The role of Pisatin in plant resistance is fundamental to understanding how plants defend themselves against a variety of fungal pathogens. This research direction involves isolating and characterizing pisatin, as well as studying its effects on different fungal  species["].

Investigating the antimicrobial spectrum of Pisatin

Studies have been conducted to assay the sensitivity of various microorganisms to pisatin, with detailed growth studies on filamentous fungi that are of particular interest in the context of disease resistance in  plants.The antimicrobial spectrum of Pisatin is crucial for determining its potential as a broad-spectrum antifungal agent. This involves testing pisatin against different microorganisms and observing its inhibitory effects, which can provide insights into its mechanism of action and potential applications in  agriculture["].

Analyzing the interaction between Pisatin and fungal transcription factors

Research has been done on the pisatin-responsive DNA binding factor of Nectria haematococca, including the identification of sequence determinants for binding and the role of this factor in transcriptional regulation of genes involved in pisatin  detoxification.The interaction between Pisatin and fungal transcription factors is a more molecular approach, focusing on how pisatin influences the expression of fungal genes, particularly those involved in its detoxification. This research can reveal the adaptive strategies of fungi to overcome plant defenses and can lead to the development of new strategies to control fungal  pathogens["].

Elucidating the biosynthetic pathway of (+)-Pisatin

Studies have focused on the biosynthesis of (+)-pisatin, identifying intermediates and enzymes involved in the conversion of (-)-enantiomeric compounds to (+)-pisatin, and the regulation of these enzymes upon  elicitation.The biosynthetic pathway of (+)-Pisatin is important for understanding how this compound is produced in plants and could lead to biotechnological applications where pisatin or its derivatives are synthesized for use in plant protection. This research direction involves detailed biochemical studies to map out the enzymatic steps and intermediates in pisatin  biosynthesis["].

Scientific Research Applications

The research applications of pisatin span across plant pathology, molecular biology, genetics, and biochemistry, making it a valuable compound for understanding plant defense mechanisms and developing disease-resistant crops.
Plant Immune Responses: Pisatin plays a crucial role in plant immune responses, particularly in peas, by activating genes coding for enzymes and defense genes. This has been a key area of study to understand how plants resist pathogen attacks (Hadwiger, 2015).
Antifungal Activity: Research on pisatin has significantly contributed to understanding its antifungal properties. It is known to provide resistance against non-pathogenic fungi in peas, which is important for developing disease-resistant plant varieties (Perrin &  Bottomley, 1961).
Phytoalexin Research: Pisatin is a major focus in the study of phytoalexins, which are substances produced by plants as a defense mechanism against pathogens. Its biosynthesis and role in disease resistance provide insights into plant pathology and defense mechanisms (Wu, Preisig, &  Vanetten, 1997).
Indicator of Plant Defense Response: Pisatin can be quantitated using assays to measure plant defense responses, making it a valuable indicator in plant pathology studies (Hadwiger &  Tanaka, 2017).
Gene Expression Studies: Research on pisatin has also contributed to understanding how certain compounds, such as actinomycin D, can induce its production and regulate gene expression in plants. This has implications in the field of molecular biology and genetics (Schwochau &  Hadwiger, 1969).
Stereochemistry in Biosynthesis: Studies on pisatin's unique stereochemistry have been instrumental in understanding its biosynthesis. This research has applications in organic chemistry and biochemistry (DiCenzo &  Vanetten, 2006).

Mechanism Of Action

Pisatin's mechanism of action is multifaceted, involving biochemical processes like uncoupling of oxidative phosphorylation, enzymatic reactions for detoxification, and molecular regulatory mechanisms in its biosynthesis. These actions collectively contribute to its role as an antifungal agent and a key player in the plant's defense system.
Uncoupling of Oxidative Phosphorylation: Pisatin functions primarily as an uncoupler of oxidative phosphorylation. The antifungal activity of pisatin and its analogues is influenced by their relative acidity and the number of hydroxyl groups per molecule (Laks &  Pruner, 1989).
Host Defense Mechanism: As a phytoalexin, pisatin acts as a host defense mechanism against pathogens. Its production can be induced in pea plants by certain stimuli, such as salicylic acid or fungal infection, aiding in the plant's defense (Katoch, Mann, Sohal, &  Munshi, 2005).
Inhibition of Pathogen Growth: Pisatin has been observed to inhibit the formation of secondary hyphae of certain pathogens, thus preventing infection by delaying the pathogen's growth. This inhibition is a crucial aspect of pisatin's antifungal action (Hilgers &  Splechtna, 1975).
Demethylation by Cytochrome P-450 Monooxygenase: Pisatin can be demethylated by cytochrome P-450 monooxygenase to produce a less toxic phenolic product. This enzymatic reaction is part of the detoxification process of pisatin in some fungi (Matthews &  Van Etten, 1983).
Regulation by Key Enzymes: The production of pisatin in pea plants is regulated by the expression of key enzymes in the flavonoid synthetic pathway, including phenylalanine ammonia-lyase and chalcone synthase. These enzymes play a significant role in the biosynthesis of pisatin (Shiraishi, Hori, Yamada, &  Oku, 1990).
Allelopathic Properties: Pisatin may contribute to the growth inhibitory effect of pea residue, playing an important role in pea allelopathy. This property indicates that pisatin can affect the growth of other plants in the vicinity.

Biochemical And Physiological Effects

Pisatin affects a wide range of biological processes, from altering cellular morphology and metabolic functions in mammalian cells to inhibiting plant and fungal growth, regulating stomatal movement, and influencing gene expression and detoxification mechanisms.
Cellular Morphology and Metabolic Effects: Pisatin can cause morphological changes in human red blood cells and uncouple oxidative phosphorylation in rat liver mitochondria, demonstrating its potent effects on cellular structures and metabolic processes (Oku, Ouchi, Shiraishi, Utsumi, &  Seno, 1976).
Growth Inhibition in Plants: Pisatin inhibits the growth of cress and lettuce seedlings at certain concentrations, indicating its potential allelopathic effects and contribution to the growth inhibitory effect of pea residue.
Antifungal Action: In the early stages of infection, pisatin administration can significantly prevent the formation of secondary hyphae of Erysiphe pisi on pea leaves, demonstrating its antifungal properties (Oku, Shiraishi, &  Ouchi, 1976).
Influence on Stomatal Movement: Pisatin exhibits an intermediate effect on stomatal opening and promotes closure in Commelina communis, suggesting its role in regulating plant water status and stress responses (Plumbe &  Willmer, 1986).
Effects on Amoebae: Pisatin displays two distinct inhibitory effects on amoebae: cytolytic and growth-associated. Pretreatment with a sublethal concentration of pisatin induces resistance to both effects, highlighting its impact on single-celled organisms (Papavinasasundaram &  Kasbekar, 1993).
Gene Expression Regulation: Actinomycin D and other compounds that change the conformation of DNA can induce pisatin production and stimulate the rate of total protein and RNA synthesis in plants, indicating pisatin’s involvement in gene regulation (Schwochau &  Hadwiger, 1969).
Detoxification Mechanisms: The phenolic product of pisatin demethylation is less toxic to many microorganisms, mediated by a cytochrome P-450 monooxygenase. This process is part of pisatin’s detoxification mechanism in some fungi (Matthews &  Van Etten, 1983).

Experimental Operation

Experimental research on Pisatin

Poly-l-lysine-induced pisatin in pea pods is mediated by DNA-complexing properties and changes in chromatin template and dye-binding properties, suggesting a potential mode of action for phytoalexin induction.
Increases in phenylalanine ammonia lyase activity and pisatin synthesis were induced in excised pea pods (a) by basic polypeptides such as protamine, histone, lysozyme, cytochrome c, and ribonuclease;  (b) by the polyamines spermine, spermidine, cadaverine, and putrescine, and (c) by the synthetic oligopeptides poly-l-lysine, poly-dl-ornithine, and poly-l-arginine.Poly-l-lysine (1 milligram per milliliter, molecular weight 7,200) was utilized as a model inducer of pisatin and phenylalanine ammonia lyase. The poly-l-lysine-induced responses could be inhibited by adding the RNA synthesis inhibitors cordycepin or alpha-amanitin to the pods prior to or at the time of inducer application. Cordycepin added 1.5 hours after inducer no longer completely inhibited induction. The application of poly-l-lysine was shown to characteristically change the rate of RNA synthesis within 30 minutes. Ultrastructural changes in pea nuclei were detected within 3 hours, and gross changes in nuclear morphology were apparent at 14 hours after inducer application. The physical appearance of uranyl acetate-stained chromatin isolated from poly-l-lysine 2 hours after inducer application differed from that of water-treated tissues. The template properties of chromatin extracted from pods 3 hours after inducer application were consistently superior to control chromatin when assayed with Escherichia coli RNA polymerase (without sigma factor). Chromatin from poly-l-lysine-induced tissue also bound 49% more actinomycin D-(3)H.The DNA-complexing properties of inducer compounds and the induced changes in the template and dye-binding properties of pea chromatin formed the basis for a proposed mode of action for phytoalexin induction[][][].
Ultraviolet light can induce the synthesis of pisatin and phenylalanine ammonia lyase in pea tissue, potentially affecting gene transcription and DNA conformational changes
Escherichia coli B and derivatives with different sensitivity to ultraviolet light (Br, B, Bs − 1) were irradiated with u.v. doses ranging from 500 to 10,000 erg/mm2. Post-irradiation RNA synthesis was measured, and the sedimentation distributions of RNA synthesized after irradiation were determined. The following conclusions were drawn. (1) Synthesis of RNA molecules is terminated and RNA polymerase molecules are liberated at the site of u.v. lesions on the DNA. (2) A dose of 1000 erg/mm2 produces about one transcription-terminating lesion per 1000 DNA base pairs in all of the bacterial strains used. This number is approximately equal to one-half of the number of pyrimidine dimers reportedly produced by that dose, suggesting that every pyrimidine dimer located on the functional DNA strand stops transcription. (3) Within 45 minutes after irradiation (dose greater than 1000 erg/mm2) the RNA synthesis rate in the bacterial strains tested is not significantly increased by photo- or dark repair under the conditions used. (4) With increasing u.v. dose, the rate of RNA chain initiation (number of molecules produced per unit time) is reduced. This reduction may be caused by irreversible binding or delayed liberation of RNA polymerase molecules at u.v. lesions. (5) Most fragments and some complete molecules of ribosomal RNA synthesized after u.v. irradiation are broken down within 45 minutes after synthesis[][][].
Ultraviolet light can induce the synthesis of pisatin and phenylalanine ammonia lyase in pea tissue, potentially affecting gene transcription and DNA conformational changes
DNA after irradiation with ultraviolet light was immunogenic in rabbits and elicited serum antibodies reacting specifically with UV-irradiated DNA. The serological reactions were demonstrated by immunodiffusion, complement fixation, and immunofluorescence. By immunofluorescence, antisera reacted with cell nuclei of irradiated tissue sections but not with unirradiated tissue. This method was employed to show the presence of UV lesions in tissues of mice exposed to UV light. UV lesions in DNA were present in nuclei of epidermal cells, and in heavily irradiated animals they were also detected in the corium immediately below the epidermis. The method is useful not only for directly demonstrating UV lesions of DNA but also for localizing such lesions in tissues[][][].

Advantages And Limitations For Lab Experiments

Pisatin exhibits significant advantages as a growth inhibitor and antimicrobial agent, particularly in the context of plant disease resistance. However, its effectiveness can be limited by factors such as pathogen detoxification and variable synthesis conditions.

Advantages

Growth Inhibition Properties: Pisatin has been shown to inhibit the growth of cress and lettuce seedlings at certain concentrations, highlighting its potential role in growth regulation.
Pathogen Resistance: It plays a key role in resisting pathogens, like inhibiting the formation of secondary hyphae of E. pisi on pea leaves (Hilgers &  Splechtna, 1975).
Antifungal Properties: Pisatin acts as an effective inhibitor of fungal growth, reducing the incidence of leaf spots caused by pathogens (Heath &  Wood, 1971).
Broad Antimicrobial Spectrum: Demonstrates a wide range of antimicrobial effects, suggesting its potential utility in plant disease resistance (Cruickshank, 1962).
Inducible by Environmental Factors: Factors like ultraviolet light can induce the synthesis of pisatin, indicating its role in plant response to environmental stress (Hadwiger &  Schwochau, 1971).

Limitations

Detoxification by Pathogens: Certain fungi can detoxify pisatin, rendering it less effective as an antimicrobial agent (Matthews &  Van Etten, 1983).
Inconsistent Synthesis Factors: Factors like protein synthesis inhibitors can have incompatible effects on pisatin production, making it difficult to draw definite conclusions about its synthesis requirements (Bailey, 1969).
Localization and Influence Factors: Pisatin formation is influenced by various factors and is typically localized in inoculated tissues, indicating a limited range of effectiveness (Cruickshank &  Perrin, 1967).

Future Directions

Future research on pisatin should focus on its biosynthesis, genetic regulation, role in plant immunity, interactions with pathogens, and the influence of environmental factors on its production. This research could lead to advancements in plant disease resistance and agricultural biotechnology.
Understanding Mechanisms of Pathogen Resistance: Continued investigation into pisatin's role in inhibiting pathogens, such as leaf-spotting pathogens (Heath &  Wood, 1971), will be crucial. This includes studying its mechanism of action against different types of fungi and bacteria.
Metabolic Pathways and Synthesis: Future research should focus on the metabolic pathways involved in pisatin synthesis. Studies have shown the involvement of various precursors and enzymes (Hadwiger, 1966), but a complete understanding of these pathways is still lacking.
Genetic Regulation of Pisatin Production: Investigating the genetic basis for pisatin production in plants could provide insights into how plants respond to environmental stress and pathogen attack (Schwochau &  Hadwiger, 1969).
Pisatin in Transgenic Plants: There is potential for using pisatin in developing transgenic plants with enhanced resistance to fungal pathogens. This approach requires a deeper understanding of pisatin's biosynthesis and function in plant immunity (Delserone, Matthews, &  Vanetten, 1992).
Pisatin Degradation and Tolerance in Pathogens: Studying how certain fungi degrade pisatin (Lappe &  Barz, 1978)or develop tolerance to it (Denny, Matthews, &  Vanetten, 1987)could lead to new strategies for managing plant diseases.
Environmental Influence on Pisatin Synthesis: Further exploration of how environmental factors like UV light (Hadwiger &  Schwochau, 1971)and heat treatment (Cruickshank &  Perrin, 1967)influence pisatin synthesis could provide valuable information for agricultural practices.

properties

IUPAC Name

(1S,12S)-16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-19-9-2-3-10-12(4-9)20-7-17(18)11-5-14-15(22-8-21-14)6-13(11)23-16(10)17/h2-6,16,18H,7-8H2,1H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMRDTLRSDRUSU-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]3[C@@](CO2)(C4=CC5=C(C=C4O3)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942240
Record name 3-Methoxy-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol
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Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Pisatin

CAS RN

3187-47-1, 20186-22-5
Record name rel-(6aR,12aR)-3-Methoxy-6H-[1,3]dioxolo[5,6]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pisatin, (+/-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pisatin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020186225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxy-6H,9H-[1,3]dioxolo[5,6][1]benzofuro[3,2-c][1]benzopyran-6a(12aH)-ol
Source EPA DSSTox
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Record name PISATIN, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PISATIN, (±)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4PE9U3RE5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,310
Citations
DR Perrin, W Bottomley - Journal of the American Chemical …, 1962 - ACS Publications
… active extracts from which pisatin was isolated, and the activity of pisatin accounted for all … -4 M pisatin possessed antifungal activity toward a wide range, of plant fungi. 2· 3 Pisatin has …
Number of citations: 189 pubs.acs.org
SW Banks, PM Dewick - Phytochemistry, 1982 - Elsevier
… Pisatin levels are considerably reduced when compared with the normal induction process… pisatin. This confirms that the 6a-hydroxylation of maackiain during the biosynthesis of pisatin …
Number of citations: 28 www.sciencedirect.com
VPW Miao, DE Matthews, HD VanEtten - Molecular and General Genetics …, 1991 - Springer
… The ability to detoxify the phytoalexin, pisatin, an antimicrobial … pisatin demethylase, encoded by any one of six Pda genes, which differ with respect to the inducibility and level of pisatin …
Number of citations: 138 link.springer.com
DF Kendra, LA Hadwiger - Experimental mycology, 1984 - Elsevier
… and their ability to elicit pisatin formation in immature pea pods. The antifungal and pisatin-… Monomer and dimer units showed no antifungal activity and induced little pisatin. Trimer …
Number of citations: 608 www.sciencedirect.com
JJ Coleman, CC Wasmann, T Usami… - Molecular Plant …, 2011 - Am Phytopath Society
The pea pathogen Fusarium oxysporum f. sp. pisi is able to detoxify pisatin produced as a defense response by pea, and the gene encoding this detoxification mechanism, FoPDA1, …
Number of citations: 55 apsjournals.apsnet.org
C DeMartinis, MF Mackay, DR Perrin - Journal of Crystal and Molecular …, 1978 - Springer
(+)-Pisatin, C 17 H 14 O 6 , a lipophilic substance with antifungal activity, has been isolated fromPisum sativum L. following fungal inoculation. Orthorhombic crystals of the monohydrate …
Number of citations: 6 link.springer.com
M Walker-Simmons, L Hadwiger, CA Ryan - Biochemical and Biophysical …, 1983 - Elsevier
… elicitor of the phytoalexin pisatin in pea pod tissues. The levels of pisatin induced by PIIF, … , β-1,4 glucosamine polymers, which are potent elicitors of pisatin in pea pods. Similarly, the …
Number of citations: 258 www.sciencedirect.com
RM Celoy, HD VanEtten - Phytochemistry, 2014 - Elsevier
(+)-Pisatin, produced by peas (Pisum sativum L.), is an isoflavonoid derivative belonging to the pterocarpan family. It was the first chemically identified phytoalexin, and subsequent …
Number of citations: 18 www.sciencedirect.com
JJ Coleman, GJ White… - Molecular Plant …, 2011 - Am Phytopath Society
… individually contribute to the tolerance of pisatin and act as host-specific virulence … pisatin and essentially nonpathogenic on pea. NhABC1 is rapidly induced after treatment with pisatin …
Number of citations: 80 apsjournals.apsnet.org
Q Wu, HD VanEtten - Molecular Plant-Microbe Interactions, 2004 - Am Phytopath Society
… , also was used in an attempt to reduce pisatin levels. Although hairy root tissue with … pisatin, the greatest reduction occurred with sense or antisense Hmm cDNA. The reduced pisatin …
Number of citations: 76 apsjournals.apsnet.org

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